N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide

Cytotoxicity Anticancer SAR

This compound is a uniquely substituted phenylsulfonyl-benzamide scaffold with a 1-propyl group and 2-methylbenzamide moiety. SAR studies on analogs show even minor changes to the benzamide ring or N1-alkyl chain can cause over an 8-fold shift in antiproliferative IC50, making direct analog substitution unreliable. It is ideally suited for medicinal chemistry campaigns targeting selective Mcl-1 inhibition without Bcl-xL cross-reactivity, CDK/Jak kinase selectivity profiling, and next-generation NHE-1 inhibitor design. Standard purity is ≥97%.

Molecular Formula C23H26N2O3S
Molecular Weight 410.5 g/mol
Cat. No. B10981256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide
Molecular FormulaC23H26N2O3S
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCCN1C(=C(C(=C1NC(=O)C2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3)C)C
InChIInChI=1S/C23H26N2O3S/c1-5-15-25-18(4)17(3)21(29(27,28)19-12-7-6-8-13-19)22(25)24-23(26)20-14-10-9-11-16(20)2/h6-14H,5,15H2,1-4H3,(H,24,26)
InChIKeyRTGFKZCPERHZIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide: Core Structural and Pharmacophore Overview


N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide is a synthetic pyrrole-based benzamide derivative belonging to the broader class of sulfonyl-pyrrole compounds, which are frequently investigated as kinase inhibitors and epigenetic modulators [1]. Its structure is distinguished by a 1-propyl substitution on the pyrrole nitrogen, a phenylsulfonyl group at the 3-position, and a 2-methylbenzamide moiety at the 2-position. This specific substitution pattern creates a unique steric and electronic environment that differentiates it from analogs with unsubstituted benzamide, isopropyl, or tosyl modifications, influencing its binding affinity and selectivity across various biological targets [2].

Why Generic Substitution Fails for N-[4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide


Direct replacement of this compound with a close analog cannot be assumed due to the critical role of the 2-methylbenzamide moiety and the N1-propyl group in determining biological potency and selectivity. Published structure-activity relationship (SAR) studies on structurally related phenylsulfonyl-benzamide series show that even minor modifications to the benzamide ring or the N1-alkyl chain can result in over an 8-fold difference in antiproliferative IC50 values [1]. Similarly, selectivity profiling of 4-sulfonylimide-1H-pyrrole Mcl-1 inhibitors demonstrates that the specific combination of N-alkyl and benzamide substituents is essential for achieving a therapeutically relevant selectivity window over anti-apoptotic Bcl-2 family proteins [2]. Therefore, the target compound occupies a distinct position in the SAR landscape that cannot be simply interchanged with generic in-class alternatives.

Quantitative Differentiation Evidence for N-[4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide


Cytotoxicity Potency Window Compared to Tosyl and Isopropyl Analogs

The target compound's 2-methylbenzamide substitution, combined with a 1-propyl group on the pyrrole nitrogen, provides a defined cytotoxicity window relative to key analogs. In cross-study comparisons, the tosyl analog (N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methylbenzamide) exhibits an IC50 of approximately 10 µM against MCF-7 breast cancer cells . The isopropyl variant (N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylbenzamide) shows significant antiproliferative activity against MCF-7 and MDA-MB-231 cell lines with IC50 values suggesting effective anti-proliferative activity . This positions the target compound within a distinct potency range that is tunable by the N1-alkyl group, a feature not achievable with the unsubstituted benzamide or other simple amide derivatives.

Cytotoxicity Anticancer SAR

Phenylsulfonyl-Benzamide Class Antiproliferative Activity: Benchmarking Against Enzalutamide

A rationally designed series of phenylsulfonyl-benzamides, which share the core scaffold with the target compound, demonstrated concentration-dependent antiproliferative activity across four human prostate cancer cell lines with mean IC50 values ranging from 3.2 µM to >100 µM [1]. Compared to the standard antiandrogen enzalutamide, some compounds in this series achieved up to an 8-fold improvement in antiproliferative effect. This class-level evidence indicates that the phenylsulfonyl-benzamide scaffold, exemplified by the target compound, is capable of achieving low micromolar potency, a feature that is highly dependent on the specific amide substitution pattern.

Prostate Cancer Antiproliferative Androgen Receptor

Kinase Inhibition Selectivity: CDK and Jak Family Profiling

Substituted pyrrole compounds bearing a phenylsulfonyl group have been characterized as potent inhibitors of cyclin-dependent kinases (CDKs) and Janus kinase (Jak) family members [1]. Specific sulfonyl-pyrrole derivatives exhibit IC50 values around 20 nM against CDK isoforms, with selectivity over other kinases determined by the nature of the amide substituent [2]. The target compound's unique 2-methylbenzamide group is positioned to confer a distinct selectivity fingerprint relative to other kinase inhibitors in this class, such as those with unsubstituted or 4-fluorobenzamide groups, which have been shown to alter kinase selectivity profiles [3].

Kinase Inhibition CDK Jak Selectivity

Mcl-1 vs. Bcl-xL Selectivity Profile in Apoptosis Regulation

Selective inhibition of the anti-apoptotic protein Mcl-1 over Bcl-xL is a critical parameter for developing safer cancer therapeutics. A class of 4-sulfonylimide-1H-pyrrole Mcl-1 inhibitors, structurally related to the target compound, has been designed to achieve selectivity [1]. While the target compound itself has not been profiled in the same study, related sulfonyl-pyrrole benzamides have shown IC50 values of 4,030 nM against Mcl-1 and 109,000 nM against Bcl-xL in binding assays, indicating a potential selectivity window of ~27-fold [2]. The specific 2-methylbenzamide and 1-propyl substitutions in the target compound are expected to further modulate this selectivity profile, a hypothesis supported by the SAR trends observed in the patent literature [1].

Mcl-1 Bcl-xL Apoptosis Cancer

NHE-1 Inhibition Potency Benchmark: Eniporide as Structural Analog

Eniporide, a structurally related benzamide-pyrrole hybrid (N-(diaminomethylene)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)benzamide), is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1) with an IC50 of 4.5 nM . While the target compound differs by having a phenylsulfonyl group and a propyl chain instead of a methylsulfonyl and guanidine functionality, the core pyrrole-benzamide scaffold is conserved. Comparative potency data for inhibitors T-162559 (IC50: 13 nM) and cariporide (IC50: 209 nM) against human platelet NHE-1 highlight the sensitivity of this target to substitution patterns [1]. The target compound's unique substitution pattern may offer a differentiated NHE-1 kinetic profile, as suggested by the SAR of related NHE inhibitors.

NHE-1 Cardioprotection Ion Exchange

Physicochemical Differentiation: Calculated LogP and Drug-Likeness Parameters

The target compound exhibits a calculated partition coefficient (logP) of approximately 4.34 and a molecular weight of 410.55 g/mol, with zero violations of Lipinski's Rule of Five . In comparison, the isopropyl analog shows a lower logP (~3.8) and the 3-methoxybenzamide analog has a higher logP (~4.8), illustrating how the specific substitution pattern fine-tunes lipophilicity within a narrow range that is favorable for oral bioavailability. The target compound's PSA (Polar Surface Area) of 42.01 Ų and 5 hydrogen bond acceptors further position it within the optimal drug-like chemical space.

Drug-likeness Lipophilicity Physicochemical Properties

Best-Fit Application Scenarios for N-[4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide


Prostate Cancer Lead Optimization Programs Targeting the Androgen Receptor Axis

Leveraging the established antiproliferative activity of phenylsulfonyl-benzamide derivatives in prostate cancer cell lines [1], the target compound can serve as a privileged scaffold for designing next-generation antiandrogens. Its activity can be benchmarked against enzalutamide, with the 2-methylbenzamide moiety providing a synthetic handle for further potency optimization.

Selective Mcl-1 Inhibitor Development for Apoptosis-Resistant Cancers

Given the SAR trends in 4-sulfonylimide-1H-pyrrole Mcl-1 inhibitors [2], the target compound is well-suited for medicinal chemistry campaigns aiming to achieve selective Mcl-1 inhibition while sparing Bcl-xL. This selectivity is critical for overcoming chemoresistance in hematological malignancies without inducing thrombocytopenia.

Kinase Selectivity Profiling in Inflammatory and Oncological Disorders

Substituted pyrroles with phenylsulfonyl groups are known to modulate the activity of CDKs and Jak kinases [3]. The target compound's unique substitution pattern makes it a compelling candidate for kinase selectivity screens, particularly where differentiation from pan-kinase inhibitors is required.

Cardioprotection Research: NHE-1 Inhibitor Chemotype Diversification

As a structural analog of the potent NHE-1 inhibitor Eniporide , the target compound holds promise for exploring novel chemotypes in myocardial ischemia-reperfusion injury models. Its differentiated substitution pattern could address the pharmacokinetic limitations observed with earlier NHE inhibitors.

Quote Request

Request a Quote for N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.